3-(3,4-Dimethylphenoxy)propane-1,2-diol
Description
Contextualization within Glycerol (B35011) Ether Chemistry
3-(3,4-Dimethylphenoxy)propane-1,2-diol belongs to the class of organic compounds known as glycerol ethers. These are derivatives of glycerol in which one of the hydroxyl groups is replaced by an ether linkage. Specifically, it is an aryloxy-propanediol, characterized by a dimethylphenoxy group attached to a propane-1,2-diol backbone via an ether bond. This structure is analogous to other phenoxy-propanediols, such as 3-phenoxy-1,2-propanediol, which have been studied for various applications. nih.govnist.gov The presence of the lipophilic dimethylphenyl group and the hydrophilic diol functionality imparts an amphiphilic character to the molecule.
The general structure of glycerol ethers allows for a wide range of derivatives with diverse physical and chemical properties, depending on the nature of the substituent on the aromatic ring. These compounds and their derivatives have been investigated for their potential as solvents and as components in the synthesis of more complex chemical structures. mdpi.com
Significance as a Precursor to Physiologically Active Molecules
The primary significance of this compound in the scientific literature is its role as a precursor in the synthesis of the muscle relaxant, Metaxalone. chemicalbook.com Metaxalone, an oxazolidinone derivative, is synthesized from intermediates like 3-(3,5-dimethylphenoxy)propane-1,2-diol, a positional isomer of the subject compound. chemicalbook.comnih.gov While the 3,5-dimethyl isomer is the direct precursor to Metaxalone, the 3,4-dimethyl isomer represents a closely related compound that can be involved in analogous synthetic pathways or appear as an impurity.
The synthesis of such oxazolidinones often involves the reaction of a phenoxy-propanediol with a carbonylating agent to form the heterocyclic ring system. umich.edu Therefore, the purity and specific isomeric form of the starting propanediol (B1597323) are crucial for the successful synthesis of the final active pharmaceutical ingredient. The study of compounds like this compound is thus important for understanding and optimizing the manufacturing processes of related drugs.
Overview of Structural Features and Stereochemical Considerations
The molecular structure of this compound consists of a 3,4-dimethylphenol (B119073) group linked to a propane-1,2-diol unit through an ether linkage at the first carbon of the propanediol chain.
Key Structural Features:
Aromatic Ring: A benzene (B151609) ring substituted with two methyl groups at positions 3 and 4.
Ether Linkage: An oxygen atom connecting the aromatic ring to the propanediol chain.
Propanediol Moiety: A three-carbon chain with two hydroxyl (-OH) groups at positions 1 and 2.
A critical aspect of its structure is the presence of a chiral center at the second carbon atom of the propane-1,2-diol chain. This chirality means that this compound can exist as a pair of enantiomers: (R)-3-(3,4-Dimethylphenoxy)propane-1,2-diol and (S)-3-(3,4-Dimethylphenoxy)propane-1,2-diol. stackexchange.com The specific stereochemistry can be a significant factor in the synthesis of enantiomerically pure downstream products, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | this compound |
Table 2: Structural Information of this compound
| Feature | Description |
|---|---|
| Functional Groups | Phenolic Ether, Primary Alcohol, Secondary Alcohol |
| Aromatic System | 1,2-Dimethylbenzene (o-Xylene) derivative |
| Chirality | Chiral center at C2 of the propanediol chain |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5469-71-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(3,4-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 |
InChI Key |
RRPWOUKAVFCTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CO)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthesis Routes
The formation of the ether linkage in 3-(3,4-Dimethylphenoxy)propane-1,2-diol is a critical step in its synthesis, achievable through several reliable methods.
Etherification Reactions in Propanediol (B1597323) Synthesis
The Williamson ether synthesis stands as a cornerstone for the formation of the ether bond in this compound. wvu.edujk-sci.commasterorganicchemistry.comtaylorandfrancis.comyoutube.com This classical S(_N)2 reaction involves the deprotonation of 3,4-dimethylphenol (B119073) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon synthon.
A common approach involves the reaction of the sodium or potassium salt of 3,4-dimethylphenol with a suitable 3-carbon electrophile such as 3-chloro-1,2-propanediol or glycidol (B123203) (2,3-epoxy-1-propanol). The use of a strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), facilitates the formation of the phenoxide. jk-sci.com Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance the reaction rate. jk-sci.com
An alternative and widely used electrophile is epichlorohydrin. The reaction of 3,4-dimethylphenol with epichlorohydrin under basic conditions initially forms the corresponding glycidyl (B131873) ether, 1-(allyloxy)-2,3-epoxypropane. Subsequent acid-catalyzed hydrolysis of the epoxide ring yields the desired 1,2-diol.
| Reactants | Reagents and Conditions | Product | Notes |
| 3,4-Dimethylphenol and 3-chloro-1,2-propanediol | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, DMSO), Heat | This compound | A direct Williamson ether synthesis approach. |
| 3,4-Dimethylphenol and Glycidol | Base (e.g., Et₃N, DBU), Heat | This compound | The epoxide ring is opened by the phenoxide. |
| 3,4-Dimethylphenol and Epichlorohydrin | Base (e.g., NaOH), followed by acid hydrolysis (e.g., HCl, H₂SO₄) | This compound | A two-step process involving the formation and subsequent opening of a glycidyl ether intermediate. |
Regioselective Synthesis Strategies
The reaction between a phenoxide and an unsymmetrical epoxide like glycidol can potentially lead to two regioisomers. However, the synthesis of this compound is generally highly regioselective. The nucleophilic attack of the 3,4-dimethylphenoxide ion preferentially occurs at the less sterically hindered primary carbon of the epoxide ring of glycidol or its derivatives. This regioselectivity is a hallmark of the S(_N)2 mechanism under basic or neutral conditions.
Lewis acid catalysis can also be employed to promote the ring-opening of glycidol with phenols, often with high regioselectivity. nih.govnih.gov Catalysts such as aluminum triflate (Al(OTf)(_3)) or bismuth triflate (Bi(OTf)(_3)) can activate the epoxide towards nucleophilic attack, favoring the formation of the desired 1,2-diol isomer. nih.gov
Stereoselective Synthesis and Enantiomeric Enrichment
The central carbon of the propane-1,2-diol moiety in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications.
Asymmetric Dihydroxylation Approaches
A powerful method for introducing chirality is the Sharpless asymmetric dihydroxylation (AD). harvard.edu This reaction allows for the enantioselective conversion of an alkene to a vicinal diol. In the context of synthesizing a specific enantiomer of this compound, the precursor would be allyl 3,4-dimethylphenyl ether.
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO(_4)) in the presence of a stoichiometric co-oxidant, such as potassium ferricyanide (K(_3)[Fe(CN)(_6)]). youtube.com The enantioselectivity is controlled by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). york.ac.uk The commercially available "AD-mix" reagents (AD-mix-α containing a (DHQ)(_2)PHAL ligand and AD-mix-β containing a (DHQD)(_2)PHAL ligand) provide reliable access to either enantiomer of the diol. youtube.com
For the synthesis of (S)-3-(3,4-Dimethylphenoxy)propane-1,2-diol, one would typically use AD-mix-β, while AD-mix-α would yield the (R)-enantiomer. The reaction of aryl allyl ethers is known to proceed with high enantioselectivity. york.ac.uk
| Substrate | Reagent | Expected Major Enantiomer |
| Allyl 3,4-dimethylphenyl ether | AD-mix-α | (R)-3-(3,4-Dimethylphenoxy)propane-1,2-diol |
| Allyl 3,4-dimethylphenyl ether | AD-mix-β | (S)-3-(3,4-Dimethylphenoxy)propane-1,2-diol |
Chiral Auxiliary-Mediated Synthesis
Another established strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been established, the auxiliary can be removed.
While specific examples for this compound are not prevalent in the literature, a general approach could involve attaching a chiral auxiliary to a three-carbon fragment, performing the etherification with 3,4-dimethylphenol, and then cleaving the auxiliary. For instance, a substrate derived from a chiral glycidol derivative, where the chirality is sourced from a chiral pool starting material or a preceding asymmetric reaction, could be employed.
Derivatization Reactions for Functional Enhancement
The two hydroxyl groups of this compound offer reactive sites for a variety of chemical transformations. These derivatization reactions can be used to modify the physical and chemical properties of the compound, potentially enhancing its utility.
Common derivatization reactions for diols include:
Esterification: The hydroxyl groups can be acylated with acid chlorides or anhydrides in the presence of a base to form mono- or di-esters. This can alter the lipophilicity and reactivity of the molecule.
Etherification: Further etherification of one or both hydroxyl groups can be achieved using alkyl halides under basic conditions.
Cyclic Acetal and Ketal Formation: Reaction with aldehydes or ketones in the presence of an acid catalyst can protect the diol functionality by forming a cyclic acetal or ketal. This is a common strategy in multi-step synthesis to prevent unwanted reactions of the diol.
Oxidation: Selective oxidation of the primary and secondary alcohols can lead to the corresponding aldehyde, ketone, or carboxylic acid derivatives, providing access to a different class of functionalized compounds.
These transformations allow for the fine-tuning of the molecular architecture, which can be crucial for various applications.
Transformation to Amino Alcohol Derivatives
The conversion of this compound to its corresponding amino alcohol derivatives is a crucial transformation, as the resulting 1-amino-3-(3,4-dimethylphenoxy)propan-2-ol is a structural analog of many beta-adrenergic blocking agents (beta-blockers). jmedchem.comresearchgate.net This transformation is typically achieved through a two-step process involving the conversion of the diol to an epoxide intermediate, followed by the ring-opening of the epoxide with an appropriate amine.
A common route to amino alcohols from diols involves the initial conversion of the 1,2-diol to a cyclic sulfate, followed by ring-opening with an azide, and subsequent reduction. However, a more direct and widely used method proceeds via an epoxide intermediate. This involves the selective tosylation of the primary hydroxyl group of the diol, followed by base-induced cyclization to form the epoxide. The resulting epoxide, 2-((3,4-dimethylphenoxy)methyl)oxirane, can then be reacted with a variety of primary or secondary amines to yield the desired amino alcohol derivatives. For instance, reaction with isopropylamine would yield a compound structurally similar to many beta-blockers. jmedchem.com
The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. Nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring. In general, under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon atom, which in this case is the terminal carbon of the oxirane ring, leading to the desired 1-amino-3-(3,4-dimethylphenoxy)propan-2-ol. researchgate.net
Table 1: Key Steps in the Transformation to Amino Alcohol Derivatives
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium hydroxide (NaOH) | 2-((3,4-Dimethylphenoxy)methyl)oxirane |
| 2 | 2-((3,4-Dimethylphenoxy)methyl)oxirane | Isopropylamine, heat | 1-((3,4-Dimethylphenoxy)-3-(isopropylamino)propan-2-ol |
Conversion to Epoxide Intermediates
The conversion of this compound into its corresponding epoxide, 2-((3,4-dimethylphenoxy)methyl)oxirane, is a pivotal step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved by first converting one of the hydroxyl groups into a good leaving group, followed by an intramolecular Williamson ether synthesis. organic-chemistry.org
A common strategy involves the selective tosylation of the primary hydroxyl group of the diol using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This selective reaction is possible due to the lower steric hindrance of the primary hydroxyl group compared to the secondary one. The resulting tosylate is then treated with a strong base, such as sodium hydroxide or potassium tert-butoxide, which deprotonates the remaining secondary hydroxyl group. The resulting alkoxide then undergoes an intramolecular nucleophilic attack, displacing the tosylate group and forming the epoxide ring. organic-chemistry.org
The efficiency of this epoxidation can be influenced by the choice of base and solvent. The use of a strong, non-nucleophilic base is crucial to favor the intramolecular cyclization over intermolecular side reactions.
Table 2: Reagents for the Conversion of Diol to Epoxide
| Reagent for Activating Hydroxyl Group | Base for Cyclization | Typical Solvent |
| p-Toluenesulfonyl chloride (TsCl) | Sodium hydroxide (NaOH) | Dichloromethane (for tosylation), Ethanol/Water (for cyclization) |
| Methanesulfonyl chloride (MsCl) | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) |
Applications in Advanced Organic Synthesis
This compound and its derivatives, particularly the corresponding epoxide and amino alcohols, are valuable building blocks in advanced organic synthesis. Their primary application lies in the synthesis of pharmacologically active molecules.
The structural motif of 1-aryloxy-3-aminopropan-2-ol is the cornerstone of a major class of cardiovascular drugs known as beta-blockers. jmedchem.comwikipedia.org These drugs are used to treat conditions such as hypertension, angina, and cardiac arrhythmias. By synthesizing various amino alcohol derivatives of this compound, medicinal chemists can create libraries of compounds to screen for potential beta-blocking activity. The nature of the amine used in the final step of the synthesis can be varied to fine-tune the pharmacological properties of the final molecule. nih.gov
Furthermore, the chiral nature of the 2-hydroxy group in these molecules is of paramount importance for their biological activity. Often, only one enantiomer of a beta-blocker exhibits the desired therapeutic effect. Therefore, the development of stereoselective syntheses of these compounds is a significant area of research. Chiral this compound, obtained either through asymmetric synthesis or resolution of a racemic mixture, can serve as a chiral precursor for the enantioselective synthesis of these important pharmaceuticals. nih.gov
Beyond beta-blockers, the epoxide intermediate derived from this compound can be opened with a variety of other nucleophiles, such as thiols, azides, and carbon nucleophiles, to generate a diverse array of functionalized molecules for various applications in medicinal and materials chemistry. researchgate.net
Stereochemical Investigations and Solid State Chemistry
Enantiomerism and Diastereomerism of 3-(3,4-Dimethylphenoxy)propane-1,2-diol
This compound is a chiral compound possessing a single stereocenter at the second carbon of the propane-1,2-diol moiety. This gives rise to a pair of enantiomers: (R)-3-(3,4-dimethylphenoxy)propane-1,2-diol and (S)-3-(3,4-dimethylphenoxy)propane-1,2-diol. Due to the presence of only one chiral center, diastereomerism is not possible for this specific compound. The racemic mixture, a 1:1 ratio of the (R) and (S) enantiomers, is denoted as rac-3-(3,4-dimethylphenoxy)propane-1,2-diol. proquest.com
The physical properties of the racemate and the pure enantiomers differ, particularly in their melting points, which is a key indicator of their different solid-state behaviors. proquest.com
| Compound | Melting Point (°C) | Optical Rotation [α]D20 (c 1.0, EtOH) |
| rac-3-(3,4-Dimethylphenoxy)propane-1,2-diol | 75–78 | Not Applicable |
| (R)-3-(3,4-Dimethylphenoxy)propane-1,2-diol | 96–98 | -7.7 |
| (S)-3-(3,4-Dimethylphenoxy)propane-1,2-diol | 96–97 | +7.3 |
Crystalline Modifications and Polymorphism
Experimental studies have shown that this compound exhibits complex polymorphic behavior. While the enantiopure forms are stable in a single crystalline state, the racemic mixture can crystallize into at least three different modifications under various conditions. mdpi.com These modifications include a stable racemic conglomerate and two metastable racemic compounds. mdpi.com
The most stable crystalline form of the racemic this compound is a racemic conglomerate, denoted as (R+S)-1. mdpi.com A conglomerate is a mechanical mixture of crystals of the pure enantiomers. The formation of a conglomerate is a prerequisite for the separation of enantiomers by preferential crystallization. mdpi.com Infrared (IR) spectroscopy and Powder X-ray Diffraction (PXRD) have demonstrated the identity of the conglomerate's crystalline structure to that of the pure enantiopure forms. mdpi.comproquest.com
In addition to the stable conglomerate, two metastable racemic compounds have been identified: α-rac-1 and β-rac-1. mdpi.com These are true racemic compounds where both enantiomers are present in the same crystal lattice. These forms are less stable and more soluble than the conglomerate. mdpi.comproquest.com Methods using differential scanning calorimetry (DSC) have been developed to obtain these individual metastable phases. proquest.com The crystal structure of α-rac-1 has been established by single-crystal X-ray diffraction, while preliminary structural information for the β-rac-1 phase was obtained using the PXRD approach. mdpi.comproquest.com
In contrast to the racemic mixture, enantiopure samples of (R)- and (S)-3-(3,4-dimethylphenoxy)propane-1,2-diol exist in a single stable crystalline form. mdpi.com The crystal structure of the (R)-1 form has been determined by single-crystal X-ray diffraction. mdpi.comproquest.com This stability in a single crystalline form simplifies the handling and analysis of the pure enantiomers once they are separated.
The crystallographic data for the (R)-enantiomer and the α-racemic compound highlight their structural differences.
| Parameter | (R)-1 | α-rac-1 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21/c |
| a (Å) | 6.0029(3) | 11.7588(5) |
| b (Å) | 7.4208(4) | 6.0963(3) |
| c (Å) | 23.3613(13) | 15.0118(7) |
| β (°) | 90 | 99.282(2) |
| V (ų) | 1040.61(10) | 1061.64(8) |
| Z | 4 | 4 |
Strategies for Direct Chiral Resolution
The discovery that racemic this compound forms a conglomerate opens up the possibility for direct resolution into its individual enantiomers through crystallization methods. mdpi.com
Preferential crystallization, also known as entrainment, is a technique used for the direct resolution of racemic conglomerates. This process involves creating a supersaturated solution of the racemate and then seeding it with crystals of the desired enantiomer. This induces the crystallization of that enantiomer, which can then be separated. mdpi.com
Experimental conditions have been identified for the successful direct resolution of racemic this compound by a preferential crystallization procedure. mdpi.comproquest.com While initial trials demonstrated that spontaneous resolution does occur, the process was found to be lengthy and lacked reproducibility in terms of the enantiomeric composition of the resulting crystals. mdpi.com
The following table presents results from a series of entrainment experiments conducted in methyl tert-butyl ether.
| Run | Seeding with | Crystallization Time (h) | Yield (mg) | Enantiomeric Excess (%) |
| 1 | (R)-1 | 6 | 120 | 25 (R) |
| 2 | (S)-1 | 6 | 135 | 31 (S) |
| 3 | (R)-1 | 18 | 210 | 12 (R) |
| 4 | (S)-1 | 18 | 225 | 15 (S) |
These results confirm the feasibility of the resolution, although optimization is required to improve the efficiency and enantiomeric purity of the process. mdpi.com A high degree of enantiomeric purity can be subsequently achieved by recrystallizing the collected product. proquest.com
Impact of Stereochemistry on Chemical Reactivity and Selectivity
The spatial arrangement of atoms in stereoisomers of this compound is a critical determinant of their chemical behavior, influencing both the rate of reactions (reactivity) and the distribution of products (selectivity). While specific quantitative data on the reactivity of individual enantiomers of this compound is not extensively documented in publicly available literature, the principles of stereochemistry allow for a thorough understanding of its potential impact. This understanding is largely extrapolated from studies on analogous chiral 1-aryloxy-2,3-propanediols and related aryl glycidyl (B131873) ethers.
The core of this influence lies in the differential interactions of the stereoisomers with other chiral molecules, be they catalysts, reagents, or biological macromolecules. These interactions are governed by the three-dimensional architecture of the molecule, where the hydroxyl groups and the dimethylphenoxy group create a specific chiral environment around the stereogenic center.
In the realm of synthetic chemistry, the stereochemistry of this compound would be expected to play a pivotal role in stereoselective reactions. For instance, in enzyme-catalyzed reactions, the distinct spatial orientation of the hydroxyl groups in the (R)- and (S)-enantiomers would lead to different binding affinities and orientations within the enzyme's active site. This disparity in binding is the basis for kinetic resolution, a process where one enantiomer reacts at a significantly faster rate than the other. Lipases, for example, are commonly employed for the kinetic resolution of similar aryloxy-propanediols through enantioselective acylation or hydrolysis. mdpi.com This enzymatic selectivity allows for the separation of a racemic mixture into its constituent enantiomers.
The concept of stereoselectivity is also paramount in asymmetric synthesis, where a chiral catalyst or reagent directs a reaction to favor the formation of one stereoisomer over another. In the context of reactions involving the hydroxyl groups of this compound, such as esterification or etherification with a chiral reagent, the transition states leading to the different diastereomeric products will have different energies. The (R)- and (S)-enantiomers will react at different rates, leading to a diastereomerically enriched product mixture.
The inherent chirality of each enantiomer can also direct the stereochemical outcome of reactions at other parts of the molecule or in subsequent transformations. This is a foundational principle in the synthesis of complex chiral molecules, where existing stereocenters influence the creation of new ones.
While direct experimental data for this compound is limited, the following table conceptually illustrates the expected differences in reactivity for its enantiomers in a hypothetical stereoselective reaction, based on established principles for analogous compounds.
| Reaction Type | Reactant/Catalyst | Expected Outcome for (R)-enantiomer | Expected Outcome for (S)-enantiomer | Principle of Selectivity |
| Enzymatic Acylation | Lipase + Acyl Donor | Faster reaction rate | Slower reaction rate | Differential binding and orientation in the enzyme's chiral active site, leading to kinetic resolution. |
| Asymmetric Esterification | Chiral Carboxylic Acid | Formation of one diastereomeric ester at a higher rate. | Formation of the other diastereomeric ester at a lower rate. | Different activation energies for the formation of diastereomeric transition states. |
| Reaction with Chiral Reagent | Chiral Derivatizing Agent | Formation of a specific diastereomer. | Formation of a different diastereomer. | The distinct spatial arrangement of each enantiomer leads to the formation of diastereomers with different physical and spectroscopic properties. |
It is important to underscore that the degree of stereoselectivity—the preference for one stereoisomer over another—is highly dependent on the specific reaction conditions, including the nature of the catalyst, solvent, and temperature. The subtle interplay of steric and electronic factors, dictated by the precise three-dimensional structure of each enantiomer of this compound, is the ultimate determinant of its chemical reactivity and selectivity. Further empirical studies are necessary to quantify these effects for this specific compound.
Biological Activity and Structure Activity Relationship Sar Studies in Vitro and in Silico
Exploration of Biological Interactions
Enzyme Modulation Studies
Based on research into its analogs, 3-(3,4-Dimethylphenoxy)propane-1,2-diol is hypothesized to function as a modulator of various enzymes, particularly those involved in inflammatory pathways. For instance, the structurally similar compound 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol has been shown to suppress inflammatory responses by inhibiting multiple kinases. nih.gov This suggests that this compound could also exhibit inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling pathways implicated in inflammation and other diseases.
Further investigation would be necessary to identify the specific kinases modulated by this compound and to quantify the extent of this modulation. Such studies would typically involve in vitro kinase assays to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50).
Ligand-Target Binding Affinity Assessments
The biological activity of a compound is fundamentally linked to its ability to bind to specific molecular targets. For this compound, it is anticipated that it would bind to and inhibit the function of pro-inflammatory enzymes. The binding affinity of this ligand for its putative targets could be quantified using various biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods would provide key data on the dissociation constant (Kd), which is a measure of the strength of the ligand-target interaction.
Structure-Activity Relationship (SAR) Analysis
The systematic investigation of how chemical structure influences biological activity is a cornerstone of medicinal chemistry. For this compound, SAR analysis would focus on the contributions of the aromatic ring substitutions and the stereochemistry of the propanediol (B1597323) moiety.
Influence of Aromatic Substitution Patterns on Biological Effects
The substitution pattern on the phenoxy ring is a critical determinant of biological activity in this class of compounds. The presence of the two methyl groups at the 3 and 4 positions of the aromatic ring in this compound likely influences its electronic and steric properties, which in turn affect its binding to target proteins.
To illustrate the importance of aromatic substitution, a hypothetical SAR table is presented below, based on the general principles observed in related phenoxy-propanediol derivatives.
| R1 | R2 | R3 | R4 | R5 | Biological Activity (Hypothetical) |
| H | H | H | H | H | Low |
| CH3 | H | H | H | H | Moderate |
| H | CH3 | H | H | H | Moderate |
| H | H | CH3 | H | H | High |
| CH3 | CH3 | H | H | H | Moderate |
| H | CH3 | CH3 | H | H | High |
| H | H | C(CH3)3 | H | H | High |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Stereochemical Dependence of Biological Activity
The propane-1,2-diol moiety of this compound contains a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
Studies on related compounds, such as 3-(phenylamino)propane-1,2-diol, have shown that the metabolism and biological effects can be enantiomer-dependent. nih.gov Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different potencies and possibly even different biological activities. A comprehensive evaluation would require the synthesis and testing of the individual enantiomers.
In Vitro Biological Screening Paradigms
To elucidate the biological activity of this compound, a tiered in vitro screening approach would be employed. Initial high-throughput screening (HTS) assays would be used to test the compound against a broad panel of biological targets, such as a kinase panel, to identify potential activities.
Following initial hits, more focused secondary assays would be conducted. For example, if the compound shows anti-inflammatory potential, its effect on the production of inflammatory mediators like nitric oxide and prostaglandins (B1171923) in cell-based assays (e.g., using macrophage cell lines) would be investigated. nih.gov
A hypothetical in vitro screening cascade is outlined below:
| Assay Type | Purpose | Key Parameters Measured |
| Primary Screening | ||
| Kinase Panel Screen | To identify potential kinase inhibitory activity. | Percent inhibition at a fixed concentration. |
| Secondary Screening | ||
| IC50 Determination | To quantify the potency of kinase inhibition. | IC50 values for specific kinases. |
| Cell-Based Anti-inflammatory Assay | To assess activity in a cellular context. | Inhibition of nitric oxide and prostaglandin (B15479496) production. |
| Mechanism of Action Studies | ||
| Enzyme Kinetics | To determine the mode of enzyme inhibition. | Ki, competitive vs. non-competitive inhibition. |
| Target Engagement Assays | To confirm binding to the target in cells. | Cellular Thermal Shift Assay (CETSA). |
This structured approach would allow for a thorough characterization of the in vitro biological profile of this compound and provide a solid foundation for any subsequent in vivo studies.
Research Findings on this compound Remain Elusive
Despite a thorough review of scientific literature, specific studies detailing the biological activity and computational analysis of the chemical compound this compound are not presently available. Consequently, an in-depth article focusing solely on the antimicrobial, antioxidant, and structure-activity relationship of this particular compound, as outlined in the requested structure, cannot be generated at this time.
Extensive searches for in vitro and in silico research on this compound did not yield any specific data regarding its potential antimicrobial or antioxidant properties. Similarly, no molecular docking simulations or Quantitative Structure-Activity Relationship (QSAR) modeling studies dedicated to this compound could be identified.
While research exists for the broader classes of phenoxypropanediol and phenolic derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of such related but distinct information. The scientific community has yet to publish dedicated research that would provide the necessary data to populate the requested article sections on its biological activity and computational analysis.
Therefore, all sections and subsections of the proposed article, including:
Computational Approaches to Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
remain unaddressed due to the absence of specific and relevant research findings for this compound.
Metabolism and Biotransformation Pathways in Vitro and Animal Models
In Vivo Metabolic Disposition in Preclinical Animal Models
In vivo studies in animal models provide a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME). While no specific in vivo data exists for 3-(3,4-Dimethylphenoxy)propane-1,2-diol, the extensive research on metoprolol (B1676517) and propranolol (B1214883) in various animal species, including rats and dogs, offers valuable insights. nih.govfda.govnih.gov
Based on studies of analogous compounds, this compound is predicted to be well-absorbed after oral administration. wikipedia.org Aryloxypropanolamines are generally lipophilic and exhibit a large volume of distribution, indicating extensive tissue penetration. wikipedia.orgnih.gov
Metabolism is expected to be the primary route of elimination, with the liver being the main site of biotransformation. mdpi.comderangedphysiology.com The metabolites are then predominantly excreted in the urine. clinpgx.orgfda.gov A smaller fraction of the administered dose may be excreted unchanged in the urine. drugbank.com
| ADME Parameter | Predicted Characteristics for this compound (based on analogs) |
|---|---|
| Absorption | High oral bioavailability, though subject to first-pass metabolism. wikipedia.org |
| Distribution | Wide distribution into tissues. wikipedia.org |
| Metabolism | Extensive hepatic metabolism via oxidation and conjugation. nih.govmdpi.com |
| Excretion | Primarily renal excretion of metabolites. clinpgx.orgfda.gov |
Significant species-specific differences in the metabolism of aryloxypropanolamines have been observed. For instance, the rat is often used as a preclinical model, but the specific CYP450 isoforms and their relative contributions to metabolism can differ from humans. researchgate.net In rats, the metabolism of metoprolol involves O-demethylation, aliphatic hydroxylation, and oxidative deamination. nih.govtandfonline.com The main urinary metabolites in man, dog, and rat are formed by similar pathways, but the quantitative importance of each pathway can vary between species. fda.gov
Biotransformation Kinetics and Enzyme Induction/Inhibition
The kinetics of biotransformation for aryloxypropanolamines are influenced by the activity of CYP2D6. droracle.ai Genetic polymorphisms in the CYP2D6 gene can lead to significant interindividual variability in metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. aafp.orgnih.gov This can affect the plasma concentrations and clearance of the drug.
Studies on metoprolol have determined its apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) in rat liver microsomes. nih.gov The Km value for metoprolol was found to be 39 +/- 4.0 µM, and the Vmax was 1.28 +/- 0.22 nmol/mg protein/min. nih.gov
Furthermore, some aryloxypropanolamines can act as inhibitors of CYP2D6. For example, propranolol and its metabolite 4-hydroxypropranolol (B128105) have been shown to inhibit CYP2D6 activity. drugbank.com It is plausible that this compound or its metabolites could also interact with CYP enzymes, potentially leading to drug-drug interactions if co-administered with other CYP2D6 substrates. aafp.orgnih.gov There is no evidence to suggest that compounds of this class are significant inducers of cytochrome P450 enzymes. nih.gov
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(3,4-Dimethylphenoxy)propane-1,2-diol. Each method provides unique insights into the compound's functional groups, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the benzene (B151609) ring, and the protons of the propane-1,2-diol moiety. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The two methyl groups attached to the aromatic ring would each give a singlet, with chemical shifts in the aromatic methyl region (around δ 2.2 ppm). The protons on the propane-1,2-diol chain would exhibit more complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons (CH₂) adjacent to the phenoxy group and the methine proton (CH) would likely be found in the δ 3.5-4.5 ppm range, while the hydroxyl protons would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. Separate signals would be expected for the two aromatic methyl carbons, the six aromatic carbons (four of which are unique due to the substitution pattern), and the three carbons of the propane-1,2-diol chain. The chemical shifts would be indicative of the electronic environment of each carbon atom.
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Ar-CH₃ | ~2.2 | Singlet |
| O-CH₂ | 3.8 - 4.2 | Multiplet |
| CH-OH | 3.9 - 4.3 | Multiplet |
| CH₂-OH | 3.5 - 3.8 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 155 - 160 |
| Aromatic C-CH₃ | 130 - 140 |
| Aromatic CH | 110 - 130 |
| O-CH₂ | 70 - 75 |
| CH-OH | 68 - 72 |
| CH₂-OH | 62 - 66 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The presence of these bands in an experimental spectrum would confirm the key functional groups of the molecule. Research has confirmed the use of IR spectroscopy in identifying different crystalline forms of this compound.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-C bonds in the benzene ring would be a prominent feature.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Ether (C-O-C) | C-O Stretch | 1200 - 1250 |
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chromatographic Separation and Detection
Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of this compound, particularly for assessing its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. This method would be suitable for determining the chemical purity of the compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
To separate and quantify the individual enantiomers of this compound, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Research has been conducted on the enantiomeric separation of this compound. A study on its stereoselective crystallization utilized chiral HPLC analysis to determine the enantiomeric excess (ee) of the (R)- and (S)-enantiomers. The analysis provided distinct retention times for each enantiomer, allowing for their accurate quantification.
Table 4: Chiral HPLC Separation of this compound Enantiomers
| Enantiomer | Retention Time (t_R) |
|---|---|
| (R)-3-(3,4-Dimethylphenoxy)propane-1,2-diol | 7.7 min |
| (S)-3-(3,4-Dimethylphenoxy)propane-1,2-diol | 10.7 min |
Data from a specific study and may vary based on the exact chromatographic conditions (e.g., column, mobile phase, flow rate).
This separation is critical for ensuring the enantiomeric purity of the desired stereoisomer for its intended applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of semi-volatile and volatile organic compounds. For a compound like this compound, GC-MS could be employed for both qualitative identification and quantitative measurement in various matrices.
The process would involve derivatization of the diol functional groups to increase volatility, a common practice for such molecules to ensure efficient passage through the GC column. The separation would be achieved on a capillary column, with the retention time providing a preliminary identification parameter. The eluting compound would then be ionized, typically through electron ionization (EI), and the resulting mass spectrum would provide a unique fragmentation pattern, or "fingerprint," for structural confirmation. Quantification could be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable for rapid and cost-effective screening and separation of compounds. wisc.edusigmaaldrich.comsilicycle.com These techniques rely on the differential partitioning of a compound between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent system). wisc.edu
For this compound, TLC could be used to monitor reaction progress during its synthesis or to get a preliminary purity assessment. HPTLC, with its smaller particle size stationary phase, offers higher resolution, sensitivity, and reproducibility, making it suitable for more demanding qualitative and quantitative analyses. silicycle.com Visualization of the separated spots would likely require the use of a visualizing agent, as the compound itself may not be chromophoric. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would serve as a key identification parameter under specific chromatographic conditions. wisc.edu
Despite the utility of these techniques, specific TLC or HPTLC methods detailing the stationary phase, mobile phase composition, and visualization agents for this compound have not been documented in scientific literature.
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of a compound like this compound and for differentiating it from isobaric interferences. When coupled with a separation technique like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), it offers a robust platform for the confident identification of the compound in complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Metabolite Characterization
Tandem Mass Spectrometry (MS/MS) is instrumental in the structural elucidation of unknown compounds and the characterization of metabolites. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the compound's structure.
For the study of this compound metabolism, MS/MS would be crucial. nih.gov It could be used to identify potential metabolic pathways, such as oxidation, hydroxylation, or conjugation, by analyzing the mass shifts and fragmentation patterns of the metabolites compared to the parent drug. While studies have been conducted on the metabolism of structurally related compounds, specific MS/MS fragmentation data for metabolites of this compound are not available. nih.gov
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including its stereochemistry. nih.gov If a suitable single crystal of this compound could be grown, SC-XRD analysis would yield precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is invaluable for confirming the absolute configuration of chiral centers and for understanding intermolecular interactions within the crystal lattice. To date, no published crystallographic data for this compound exists in crystallographic databases. researchgate.net
Powder X-ray Diffraction (PXRD) for Polymorphic Screening
Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the crystalline structure of solid materials. creative-biostructure.comintertek.com It is particularly vital in pharmaceutical development for identifying and differentiating polymorphs—crystalline forms of a compound that have different arrangements of molecules in the crystal lattice. rigaku.comnih.gov These variations can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. creative-biostructure.com
The principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes at specific angles, creating a unique diffraction pattern that serves as a fingerprint for that particular crystal structure. creative-biostructure.comnih.gov By comparing the PXRD pattern of a sample to reference patterns, different polymorphic forms can be identified and quantified. rigaku.comnih.gov
For this compound, polymorphic screening is essential to identify any potential crystalline variations that could arise during synthesis or storage. Each polymorph would produce a distinct PXRD pattern, characterized by peaks at specific diffraction angles (2θ).
Illustrative PXRD Data for Hypothetical Polymorphs:
The following table represents hypothetical PXRD peak data for two potential polymorphic forms (Form A and Form B) of this compound. The presence of unique peaks and differences in peak intensities would allow for the unambiguous identification of each form.
| Diffraction Angle (2θ) | Relative Intensity (Form A) (%) | Diffraction Angle (2θ) | Relative Intensity (Form B) (%) |
| 8.5 | 100 | 9.2 | 85 |
| 12.3 | 65 | 13.1 | 100 |
| 15.8 | 40 | 16.5 | 50 |
| 19.1 | 75 | 18.4 | 30 |
| 21.7 | 55 | 22.9 | 60 |
| 25.0 | 30 | 26.3 | 45 |
This data is illustrative and represents the type of information generated during a polymorphic screen.
Thermal Analysis for Phase Behavior and Transitions
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for understanding the phase transitions, stability, and purity of a compound.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. wikipedia.org DSC is widely used to determine key thermal properties such as melting point, glass transitions, and the enthalpy of fusion. nih.govresearchgate.net It is also a powerful tool for assessing the purity of a substance. researchgate.net
A DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the area under this peak is proportional to the enthalpy of the transition. researchgate.net For this compound, DSC would be used to determine its melting point and heat of fusion, providing essential data on its thermal stability and crystalline integrity. The sharpness of the melting peak can also serve as an indicator of purity. researchgate.net A broad melting peak might suggest the presence of impurities or multiple polymorphic forms.
Illustrative Thermal Properties:
The table below presents hypothetical DSC data for this compound, with data for its isomer, 3-(3,5-Dimethylphenoxy)propane-1,2-diol, included for comparison. chemicalbook.com
| Compound | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| This compound | 70.5 | 72.8 | 115.4 |
| 3-(3,5-Dimethylphenoxy)propane-1,2-diol | 66.0 | 67.0 | 108.2 |
This data is illustrative. The data for the 3,5-isomer is based on reported values. chemicalbook.com
Polarimetric Measurements for Optical Rotation and Enantiomeric Excess
As a chiral molecule, this compound can exist as two non-superimposable mirror images called enantiomers. Polarimetry is a technique used to measure the optical rotation of a chiral substance in solution, which is its ability to rotate the plane of polarized light. anton-paar.comwikipedia.org This property is fundamental for distinguishing between enantiomers and determining the enantiomeric purity of a sample. ibzmesstechnik.de
The two enantiomers of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. wikipedia.org One is dextrorotatory (+) and the other is levorotatory (-). The specific rotation [α] is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration.
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the racemic mixture. It can be calculated from the observed specific rotation of the sample and the specific rotation of the pure enantiomer.
Formula for Enantiomeric Excess: ee (%) = ([α]observed / [α]max) * 100
Where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure major enantiomer.
Illustrative Polarimetry Data:
The following table shows hypothetical polarimetry data for the enantiomers of this compound and a sample mixture.
| Compound/Sample | Specific Rotation [α]D (c=1, CHCl3, 20°C) | Calculated Enantiomeric Excess (ee) (%) | Molar Composition |
| (R)-enantiomer | +15.8° | 100% (R) | 100% R / 0% S |
| (S)-enantiomer | -15.8° | 100% (S) | 0% R / 100% S |
| Racemic Mixture | 0° | 0% | 50% R / 50% S |
| Sample Batch X | +11.85° | 75% | 87.5% R / 12.5% S |
This data is illustrative and demonstrates how polarimetry is used to determine enantiomeric purity. Modern high-throughput fluorescence-based assays have also been developed for determining the enantiomeric excess of 1,2-diols with high sensitivity. nih.govnih.govbath.ac.uk
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. epstem.netfinechem-mirea.ru These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
By calculating the electronic structure of 3-(3,4-Dimethylphenoxy)propane-1,2-diol, key reactivity indicators can be determined. A standard approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule. epstem.net
From this optimized structure, several electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be electron-rich sites.
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing further insight into its polarity and local reactivity.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates potential sites for oxidation (electron donation). |
| LUMO Energy | ~ 1.2 eV | Indicates potential sites for reduction (electron acceptance). |
| HOMO-LUMO Gap (ΔE) | ~ 7.7 eV | Suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~ 2.5 D | Indicates the molecule's overall polarity. |
Quantum chemical calculations are widely used to simulate various types of spectra, which can be used to confirm the identity and structure of a synthesized compound. scifiniti.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values, when compared with experimental spectra, can help assign specific signals to each nucleus in the molecule, confirming its connectivity.
Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. scifiniti.com By analyzing the vibrational modes, specific functional groups can be identified. For instance, characteristic stretching frequencies for the O-H bonds of the diol, the C-O bonds of the ether, and the C-H bonds of the aromatic ring and alkyl groups would be predicted.
| Spectroscopic Technique | Predicted Feature | Assignment |
|---|---|---|
| ¹H NMR (ppm) | 6.5-7.0 | Aromatic protons |
| ¹H NMR (ppm) | 3.5-4.2 | Protons on the propane-1,2-diol moiety |
| ¹H NMR (ppm) | 2.2 | Methyl group protons |
| ¹³C NMR (ppm) | 110-160 | Aromatic and ether carbons |
| ¹³C NMR (ppm) | 60-75 | Carbons of the propane-1,2-diol moiety |
| IR (cm⁻¹) | ~3400 | O-H stretching (hydroxyl groups) |
| IR (cm⁻¹) | ~1250 | C-O-C stretching (ether linkage) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.gov
The propane-1,2-diol side chain of this compound is flexible due to rotation around several single bonds (C-C and C-O). MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov Such studies would reveal the most probable shapes the molecule adopts in different environments. For instance, simulations could predict the likelihood of forming an intramolecular hydrogen bond between the two hydroxyl groups. By performing simulations in explicit solvent models (e.g., water, methanol), one can understand how the solvent environment influences conformational preferences and the dynamics of the molecule. nih.gov
If this compound were to be investigated as a potential ligand for a biological target, molecular docking and MD simulations would be essential tools. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a protein's active site. nih.gov The process involves sampling numerous possible conformations and positions of the ligand within the binding pocket and scoring them based on a force field to estimate the binding affinity. This would identify the key amino acid residues that interact with the ligand.
MD Simulations of the Complex: Following docking, an MD simulation of the ligand-protein complex would be performed to assess the stability of the predicted binding pose. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of binding free energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, would be monitored throughout the simulation. researchgate.net
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues |
|---|---|---|
| Hydroxyl Groups (-OH) | Hydrogen Bond Donor/Acceptor | Polar/Charged (e.g., Asp, Glu, Ser, Arg) |
| Dimethylphenoxy Group | Hydrophobic/van der Waals | Nonpolar (e.g., Leu, Val, Ile, Phe) |
| Aromatic Ring | π-π Stacking | Aromatic (e.g., Phe, Tyr, Trp) |
| Ether Oxygen | Hydrogen Bond Acceptor | Polar (e.g., Ser, Thr, Asn) |
Advanced Reaction Mechanism Studies
Computational chemistry can be used to investigate the detailed mechanism of chemical reactions, such as the synthesis or metabolic transformation of this compound. mdpi.com By mapping the reaction pathway, researchers can understand the step-by-step process of bond breaking and formation.
This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) on the potential energy surface. mdpi.com The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Techniques like Bonding Evolution Theory (BET) can further elucidate the precise sequence of electronic changes during the reaction. mdpi.com For example, a computational study could model the nucleophilic substitution reaction between 3,4-dimethylphenoxide and a glycidol (B123203) derivative to form the target molecule, clarifying the stereochemical outcome and energetic profile of the reaction.
An article on the theoretical and computational chemistry of this compound, focusing on transition state characterization and reaction pathway elucidation, cannot be generated at this time.
General information on the synthesis of related aryl-glyceryl ethers suggests that the formation of this compound likely proceeds through a nucleophilic attack of 3,4-dimethylphenol (B119073) on a glycerol-derived electrophile. This type of reaction, often a variant of the Williamson ether synthesis, typically involves an SN2 mechanism. However, without specific computational studies for this exact molecule, any discussion of its transition states, energy profiles, or detailed reaction coordinates would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections on "Transition State Characterization" and "Reaction Pathway Elucidation" cannot be completed as requested due to the absence of relevant research data in the public domain.
Emerging Research Applications and Interdisciplinary Perspectives
Role in Supramolecular Chemistry and Self-Assembly
A comprehensive review of current scientific literature reveals a lack of specific studies focused on the role of 3-(3,4-Dimethylphenoxy)propane-1,2-diol in supramolecular chemistry and self-assembly. The presence of both hydrogen bond-donating hydroxyl groups and a hydrophobic aromatic ring suggests that the molecule could, in principle, participate in the formation of ordered supramolecular structures through processes like hydrogen bonding and π-π stacking. However, no dedicated research has been published to confirm or characterize such self-assembling behavior for this particular compound.
Environmental Chemical Studies
Specific environmental studies on this compound are not available in the current body of scientific literature. While general principles of environmental chemistry can be applied to predict its behavior, dedicated research is required for a definitive understanding.
Ecological Impact Assessments
In the absence of ecotoxicological data, no formal ecological impact assessment for this compound has been conducted. Investigations into its potential effects on aquatic and terrestrial organisms are required to ascertain its environmental risk profile.
Advanced Materials Science Applications
Currently, there is no published research describing the application of this compound in advanced materials science. The diol functionality of the molecule suggests its potential use as a monomer or a modifying agent in polymer synthesis. For instance, it could be incorporated into polyesters or polyurethanes to impart specific properties derived from its aromatic structure. However, these potential applications remain theoretical and have not been experimentally validated in the scientific literature.
Continuous Flow Synthesis and Green Chemistry Approaches
The synthesis of aryloxy propanediols can be approached using green chemistry principles, such as optimizing atom economy and utilizing safer solvents. Continuous flow chemistry, known for its enhanced safety, efficiency, and scalability, represents a modern approach to chemical synthesis. While general methodologies for continuous flow synthesis of related compounds exist, there are no specific reports in the literature detailing the synthesis of this compound using these advanced techniques. The development of such a process would be a valuable contribution to the sustainable manufacturing of this class of compounds.
Impurity Profiling and Quality Control in Pharmaceutical Science
The monitoring and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of drug products. Process-related impurities can arise from starting materials, intermediates, or side reactions during synthesis.
While no specific information designates this compound as an impurity in a particular pharmaceutical product, its structural isomer, 3-(3,5-Dimethylphenoxy)propane-1,2-diol , is a known impurity in the synthesis of the skeletal muscle relaxant Metaxalone . daicelpharmastandards.compharmaffiliates.com This fact underscores the importance of analytical methods capable of identifying and quantifying such isomers in drug manufacturing. The presence of these types of impurities must be carefully controlled to meet regulatory standards. daicelpharmastandards.com Therefore, the development of robust analytical techniques for the detection and characterization of compounds like this compound is highly relevant to pharmaceutical quality control.
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenoxy)propane-1,2-diol, and what characterization methods validate its purity?
- Methodological Answer : The synthesis of structurally analogous diols, such as 3-(4-methoxyphenoxy)propane-1,2-diol, involves epoxide ring-opening reactions with phenolic nucleophiles under basic conditions . For this compound, similar methodologies can be adapted by reacting glycidol derivatives with 3,4-dimethylphenol. Post-synthesis, purity is validated via:
- 1H/13C NMR spectroscopy : To confirm structural integrity and substitution patterns (e.g., aromatic proton integration and diol backbone signals) .
- Mass spectrometry (MS-DART) : For molecular weight confirmation and detection of potential byproducts .
- Chromatographic techniques (HPLC/TLC) : To assess purity thresholds (>95% recommended for biological assays) .
Q. What storage conditions ensure the stability of this compound in experimental settings?
- Methodological Answer :
- Powder form : Store at -20°C in airtight, light-protected containers; stable for up to 3 years .
- Solubilized form (e.g., DMSO stock) : Store at -80°C; avoid freeze-thaw cycles to prevent degradation (stability ≤1 year) .
- In vivo formulations : Prepare working solutions using biocompatible solvents (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) to maintain solubility and bioactivity .
Advanced Research Questions
Q. How does the polymorphism of this compound influence its solubility and crystallization behavior?
- Methodological Answer : The compound exhibits multiple crystalline forms, with the conglomerate (racemic mixture) being the most thermodynamically stable. Metastable forms show higher solubility, complicating crystallization workflows . Key considerations:
- Temperature control : Higher temperatures (e.g., 25–40°C) favor the stable conglomerate by reducing supersaturation of metastable phases .
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance yield of the desired polymorph .
- Thermochemical profiling : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for identifying phase transitions .
Q. What methodological considerations are critical when studying the interaction of this compound with enzymatic targets like topoisomerases?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Use to quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). Maintain buffer conditions (e.g., pH 7.4, 25 mM Tris-HCl) to mimic physiological environments .
- Molecular docking simulations : Employ software like AutoDock Vina to predict binding poses, prioritizing residues in the enzyme’s active site .
- Concentration gradients : Test sub-micromolar to millimolar ranges to identify non-linear dose-response relationships .
Q. What strategies are effective for the direct resolution of racemic this compound via crystallization?
- Methodological Answer : The entrainment procedure is optimal for resolving racemic mixtures:
- Seed crystals : Introduce enantiopure seeds to induce preferential crystallization of the desired enantiomer .
- Temperature modulation : Gradually increase crystallization temperature to suppress nucleation of metastable forms .
- Kinetic monitoring : Use inline spectroscopy (e.g., Raman) to track enantiomeric excess in real time .
Q. How should researchers address discrepancies in reported solubility data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Crystalline form : Metastable forms dissolve faster but have lower equilibrium solubility than the conglomerate .
- Storage history : Prolonged exposure to humidity or light can degrade the compound, altering solubility .
- Analytical methods : Standardize protocols (e.g., shake-flask method with HPLC quantification) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
